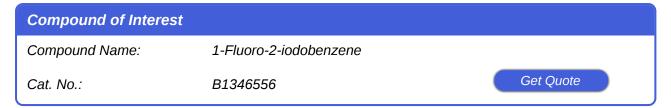


## Spectroscopic Analysis of 1-Fluoro-2iodobenzene: A Technical Guide

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-fluoro-2-iodobenzene**. The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and application of this compound in research and development.

### **Data Presentation**

The following tables summarize the key spectroscopic data for **1-fluoro-2-iodobenzene**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-Fluoro-2-iodobenzene** 



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.713	ddd	J(H,H) = 7.8, 1.6 Hz, J(H,F) = 6.3 Hz	H-6
7.275	ddd	J(H,H) = 8.2, 7.4, 1.6 Hz	H-4
7.029	td	J(H,H) = 7.4 Hz, J(H,F) = 5.0 Hz	H-5
6.865	td	J(H,H) = 8.2 Hz, J(H,F) = 7.9 Hz	H-3

Solvent: CDCl<sub>3</sub>, Frequency: 399.65 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Fluoro-2-iodobenzene** 

Chemical Shift (δ) ppm	Assignment
163.7 (d, <sup>1</sup> J(C,F) = 253 Hz)	C-1
140.2 (d, <sup>3</sup> J(C,F) = 3 Hz)	C-6
130.3 (d, <sup>4</sup> J(C,F) = 4 Hz)	C-4
125.1 (d, <sup>3</sup> J(C,F) = 8 Hz)	C-5
116.1 (d, <sup>2</sup> J(C,F) = 22 Hz)	C-3
95.3 (d, <sup>2</sup> J(C,F) = 23 Hz)	C-2

Note: Specific assignments are based on typical chemical shifts and coupling constants for fluorinated and iodinated benzene derivatives. More detailed 2D NMR experiments would be required for unambiguous assignment.

Table 3: 19F NMR Spectroscopy - Expected Chemical Shift



Functional Group	Expected Chemical Shift Range (ppm)
Aromatic Fluorine (Ar-F)	-100 to -170

Reference: CFCl<sub>3</sub>. The exact chemical shift for **1-fluoro-2-iodobenzene** is not readily available in the searched literature, but it is expected to fall within the typical range for fluoroaromatic compounds.[2]

## **Vibrational Spectroscopy**

Table 4: Infrared (IR) Spectroscopy - Expected Absorption Peaks

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
1600-1450	C=C stretch	Aromatic ring
1300-1000	C-F stretch	Aryl-F
850-550	C-I stretch	Aryl-I
900-675	C-H bend (out-of-plane)	Aromatic

Note: Specific peak assignments from an experimental spectrum of **1-fluoro-2-iodobenzene** are not detailed in the available literature. The table presents expected absorption regions based on characteristic functional group frequencies.[3][4][5] An IR spectrum is available for viewing at ChemicalBook.[1]

## Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for **1-Fluoro-2-iodobenzene** 

m/z	Relative Intensity	Assignment
222	100%	[M] <sup>+</sup> (Molecular Ion)
95	High	[M-I]+
75	Moderate	Fragmentation product



Ionization Method: Electron Ionization (EI)[6]

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

No specific experimental UV-Vis absorption data for **1-fluoro-2-iodobenzene** was found in the performed searches.

## **Experimental Protocols**

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

# Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F)

- Sample Preparation:
  - For ¹H NMR, dissolve 5-25 mg of 1-fluoro-2-iodobenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
  - For <sup>13</sup>C NMR, a higher concentration is recommended, typically 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent.
  - Ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.
  - Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm
     NMR tube to remove any particulate matter.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.



- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be an automated or manual process.
- Tune and match the probe to the appropriate nucleus (1H, 13C, or 19F).

#### Data Acquisition:

- Set the appropriate spectral width, acquisition time, and relaxation delay for the nucleus being observed.
- For ¹H NMR, a single scan may be sufficient for a concentrated sample. For more dilute samples or for ¹³C and ¹°F NMR, multiple scans will be necessary to achieve an adequate signal-to-noise ratio.
- Acquire the free induction decay (FID).
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the NMR spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
  - Integrate the peaks in the <sup>1</sup>H spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place a drop of neat 1-fluoro-2-iodobenzene onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top of the first to create a thin liquid film between the plates.
  - Alternatively, for an ATR-FTIR spectrometer, place a drop of the liquid directly onto the ATR crystal.
- Instrument Setup:



- Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the IR spectrometer.
- Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract any atmospheric or instrument-related absorptions.

#### Data Acquisition:

 Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

#### Data Processing:

- The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- Identify and label the significant absorption peaks.

## **Mass Spectrometry (MS)**

- Sample Introduction:
  - Introduce a small amount of 1-fluoro-2-iodobenzene into the mass spectrometer. For a
    volatile liquid, this can be done via direct injection or through a gas chromatography (GC)
    inlet.

#### Ionization:

 The sample molecules are ionized in the gas phase. A common method for this type of molecule is Electron Ionization (EI), where a high-energy electron beam is used to knock an electron off the molecule, forming a molecular ion ([M]+).

#### Mass Analysis:

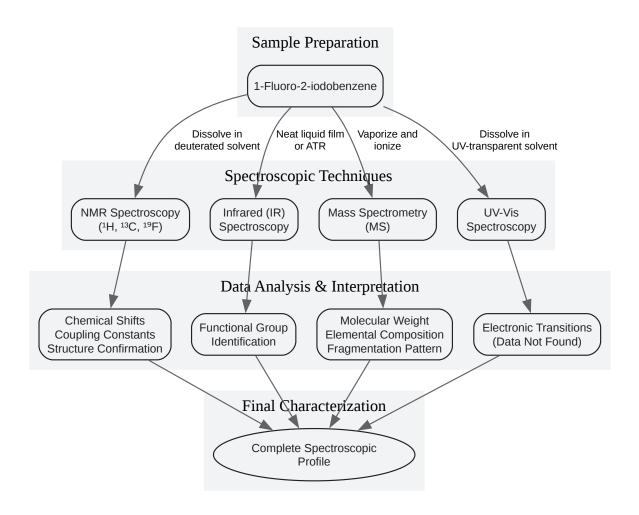
- The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:



- The separated ions are detected, and their abundance is recorded.
- Data Analysis:
  - A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

## **Visualization**

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-fluoro-2-iodobenzene**.





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Caption: Workflow for the spectroscopic characterization of **1-fluoro-2-iodobenzene**.

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